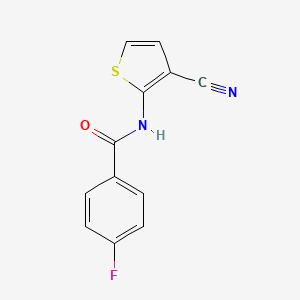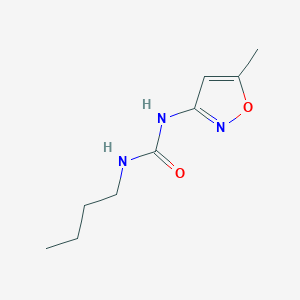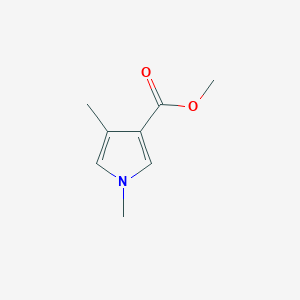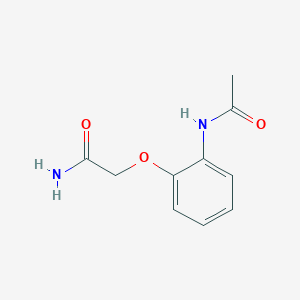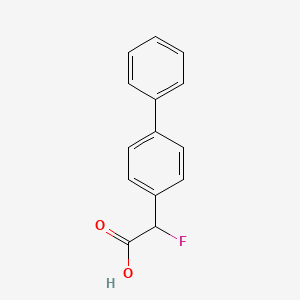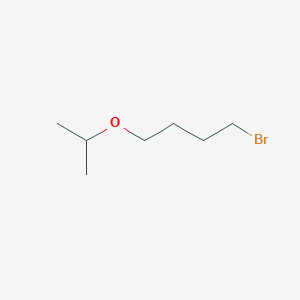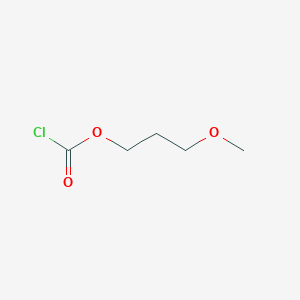
3-methoxypropyl carbonochloridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxypropyl carbonochloridate is an organic compound with the molecular formula C5H9ClO2. It is a carbonochloridate ester, which means it contains a carbonyl group (C=O) bonded to a chlorine atom and an alkoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-methoxypropyl carbonochloridate can be synthesized through the reaction of 3-methoxypropanol with phosgene (COCl2) or its derivatives. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:
3-methoxypropanol+phosgene→3-methoxypropyl carbonochloridate+HCl
The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-methoxypropyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbonochloridate group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methoxypropanol and hydrochloric acid.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Esterification: Carboxylic acids and a catalyst, such as sulfuric acid or p-toluenesulfonic acid, are used.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted compounds, such as amides, ethers, or thioesters.
Hydrolysis: The major products are 3-methoxypropanol and hydrochloric acid.
Esterification: The major products are esters of 3-methoxypropanol.
科学研究应用
3-methoxypropyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is used in the development of prodrugs, which are inactive compounds that can be converted into active drugs in the body.
Industry: It is used in the production of specialty chemicals, such as surfactants and polymers.
作用机制
The mechanism of action of 3-methoxypropyl carbonochloridate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The carbonyl group in the carbonochloridate ester is electrophilic, making it susceptible to nucleophilic attack. The chlorine atom is a good leaving group, facilitating the substitution reactions.
相似化合物的比较
Similar Compounds
3-methoxypropyl chloroformate: Similar in structure but contains a chloroformate group instead of a carbonochloridate group.
3-methoxypropyl isocyanate: Contains an isocyanate group instead of a carbonochloridate group.
3-methoxypropyl acetate: Contains an acetate group instead of a carbonochloridate group.
Uniqueness
3-methoxypropyl carbonochloridate is unique due to its specific reactivity and the presence of both a carbonyl group and a chlorine atom. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-methoxypropyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-8-3-2-4-9-5(6)7/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBQIPYPIZKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
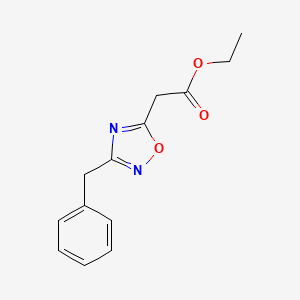
![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)
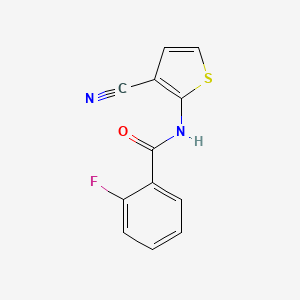
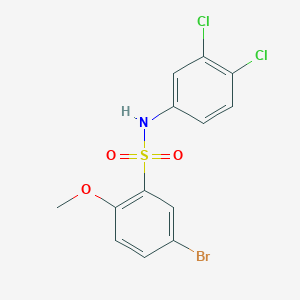
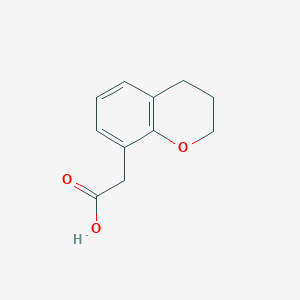
![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
